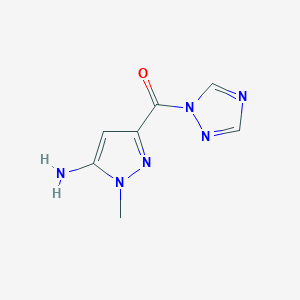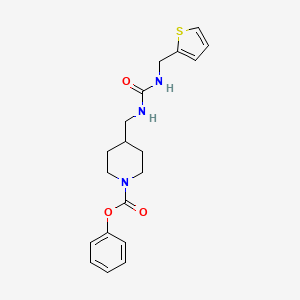
Phenyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to Phenyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate involves complex chemical reactions and methodologies. For instance, the benzyl ester of 3-methyl-4-phenyl-4-piperidinecarboxylic acid, an intermediate in synthesizing related compounds, showcases the intricate steps involved in the synthesis process. This ester is a part of the synthesis route for Levocabastine, indicating the relevance of such compounds in pharmaceutical applications (Peeters, Blaton, & Ranter, 1994).
Molecular Structure Analysis
The molecular structure of related compounds, such as the absolute configurations of certain piperidine derivatives, is determined using advanced techniques like X-ray diffraction. This method revealed that in these compounds, the phenyl group is equatorial, and the carboxyl group is axial, providing insights into the stereochemistry and spatial arrangement of atoms within the molecule (Peeters, Blaton, & Ranter, 1994).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Research in chemical synthesis often explores the development and characterization of novel compounds with potential applications in medicinal chemistry and materials science. For example, studies on similar piperidine derivatives have reported on their synthesis, absolute configuration, and structural analysis. Such compounds have been investigated for their pharmacological properties and potential as building blocks in the synthesis of more complex molecules (Peeters, Blaton, & Ranter, 1994).
Biological Activity and Therapeutic Potential
Piperidine derivatives and related compounds have been extensively studied for their biological activities, including anti-angiogenic, DNA cleavage, and antiosteoclast activities. These activities suggest their potential therapeutic applications in treating diseases such as cancer and osteoporosis. For instance, novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have demonstrated significant anti-angiogenic and DNA cleavage activities, highlighting their potential as anticancer agents (Kambappa et al., 2017).
Drug Discovery and Development
In drug discovery, the design, synthesis, and evaluation of novel compounds are critical steps. Compounds with a piperidine scaffold have been investigated for their potential as inhibitors of specific enzymes or receptors, which could lead to the development of new drugs. For example, research on soluble epoxide hydrolase inhibitors identified piperidine-4-carboxamide derivatives as candidates for further investigation in disease models, indicating the importance of these compounds in therapeutic development (Thalji et al., 2013).
Molecular Interactions and Crystallography
Studies on molecular interactions and crystallography provide insights into the structural properties and potential applications of compounds. For example, the analysis of thiophene/piperidine hybrid chalcones has contributed to understanding their molecular interactions, which could inform the design of compounds with specific properties (Parvez et al., 2014).
Mecanismo De Acción
Target of Action
The compound contains a thiophene ring, which is a common structural motif in many biologically active compounds . Thiophene derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
The exact mode of action would depend on the specific biological target of the compound. For example, if the compound acts as a kinase inhibitor, it would bind to the active site of the kinase, preventing it from phosphorylating its substrates and thus inhibiting the signal transduction pathway .
Biochemical Pathways
Again, the specific pathways affected would depend on the compound’s target. If the compound is a kinase inhibitor, it could affect a variety of signal transduction pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the route of administration. Thiophene derivatives are generally lipophilic, which could enhance their absorption and distribution .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound is an anti-cancer agent, it could inhibit cell proliferation and induce apoptosis .
Action Environment
The action of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the activity of the compound could be affected by the pH of the environment, as this could influence the compound’s ionization state and thus its ability to interact with its target .
Propiedades
IUPAC Name |
phenyl 4-[(thiophen-2-ylmethylcarbamoylamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-18(21-14-17-7-4-12-26-17)20-13-15-8-10-22(11-9-15)19(24)25-16-5-2-1-3-6-16/h1-7,12,15H,8-11,13-14H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXOUJOBOYMSNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CS2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2489361.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2489362.png)
![N-cyclohexyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2489363.png)
![5-ethoxy-3-(2-ethoxyethyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489364.png)
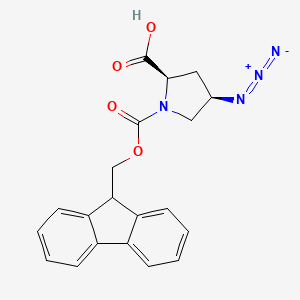

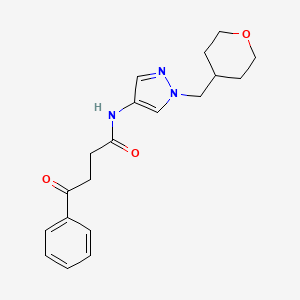
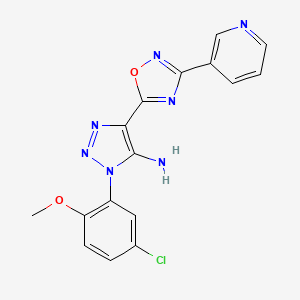

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2489373.png)
![2-(4-Ethylphenyl)-9-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B2489376.png)
